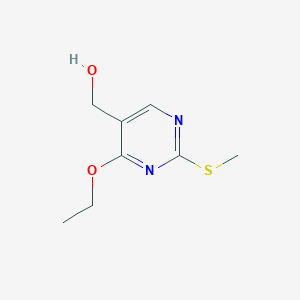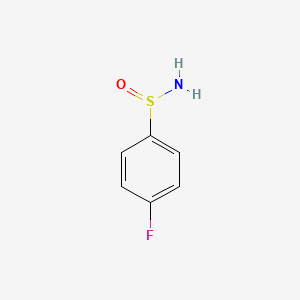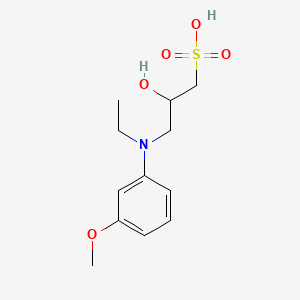
2-Formylquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with formyl and carbonitrile functional groups at the 2 and 4 positions, respectively.
Métodos De Preparación
The synthesis of 2-Formylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes and nitriles under acidic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
2-Formylquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, especially at the 4-position. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Aplicaciones Científicas De Investigación
2-Formylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Formylquinoline-4-carbonitrile involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their metabolic pathways. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure of the quinoline derivative .
Comparación Con Compuestos Similares
2-Formylquinoline-4-carbonitrile can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Known for its antibacterial activity.
8-Nitroquinoline: Exhibits antimicrobial properties similar to this compound.
Quinoline-4-carboxamide: Investigated for its potential anticancer activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H6N2O |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-formylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-8-5-9(7-14)13-11-4-2-1-3-10(8)11/h1-5,7H |
Clave InChI |
VMSZFGOOBXTVRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)






![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)

